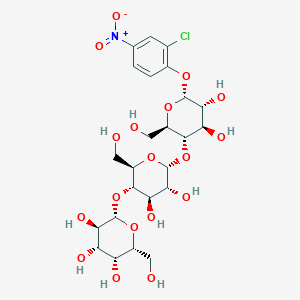
Gal-G2-CNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gal-G2-CNP can be synthesized using an enzymatic method. The synthesis involves the reaction of G2-CNP with a sugar nucleotide donor, UDP-Gal, in the presence of the enzyme LgtE and an enzyme activator. The reaction is carried out at a pH range of 5 to 9 and a temperature range of 25 to 42°C for 1 to 4 hours .
Industrial Production Methods: The industrial production of this compound typically involves the use of automated procedures to ensure consistency and efficiency. The reagents used in the production process include MES buffer, calcium chloride, sodium chloride, and stabilizers . The working reagent is prepared by mixing equal volumes of reagent R1 and reagent R2, and the stability of the working reagent is maintained at 2 to 8°C for up to two weeks .
Análisis De Reacciones Químicas
Types of Reactions: Gal-G2-CNP undergoes hydrolysis reactions catalyzed by amylases. The hydrolysis of this compound results in the release of 2-chloro-4-nitrophenol (CNP), which can be measured colorimetrically .
Common Reagents and Conditions: The hydrolysis reaction of this compound is typically carried out in the presence of amylase enzymes. The reaction conditions include a temperature of 37°C and a pH of 6.0 .
Major Products Formed: The major product formed from the hydrolysis of this compound is 2-chloro-4-nitrophenol (CNP) .
Aplicaciones Científicas De Investigación
Gal-G2-CNP is widely used in scientific research for the determination of amylase activity. It is used as a substrate in colorimetric assays to measure the activity of novel amylases and pancreatic amylases .
Mecanismo De Acción
Gal-G2-CNP acts as a substrate for amylase enzymes. The amylase catalyzes the hydrolysis of this compound, resulting in the release of 2-chloro-4-nitrophenol (CNP). The hydrolysis reaction can be inhibited by alpha-amylase inhibitors, which bind to the enzyme and prevent the hydrolysis of this compound .
Comparación Con Compuestos Similares
Similar Compounds:
- Chelidonine
- Rutaecarpine
Comparison: Gal-G2-CNP is unique in its use as a substrate for the determination of amylase activity. In comparison, chelidonine and rutaecarpine are alpha-amylase inhibitors that exhibit mixed-noncompetitive inhibition of porcine pancreatic alpha-amylase . While this compound is used to measure enzyme activity, chelidonine and rutaecarpine are used to inhibit enzyme activity .
Propiedades
Fórmula molecular |
C24H34ClNO18 |
|---|---|
Peso molecular |
660.0 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22+,23+,24-/m1/s1 |
Clave InChI |
KMYYNUOXSFGLNX-STTJGHISSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
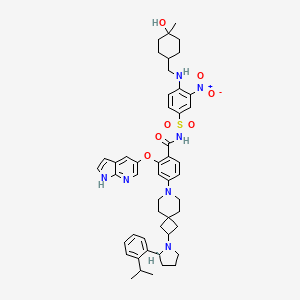
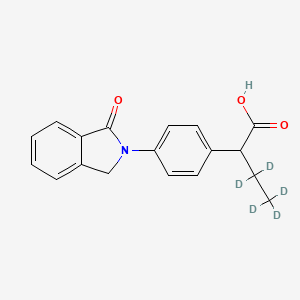
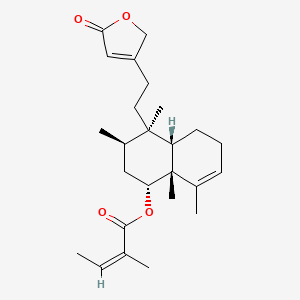
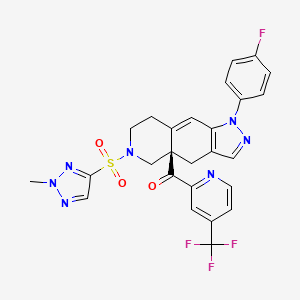
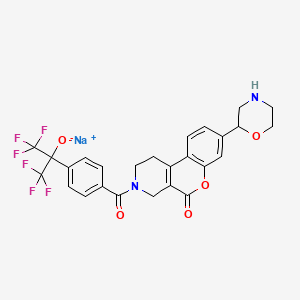


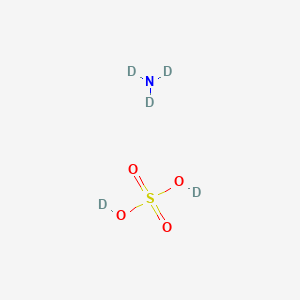
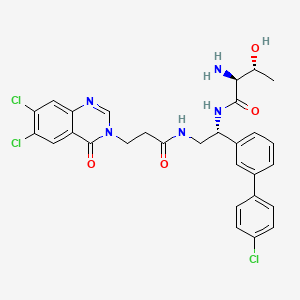
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)

